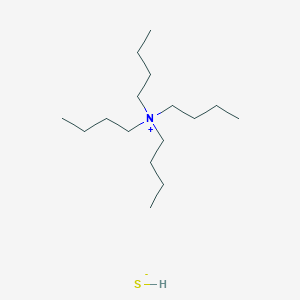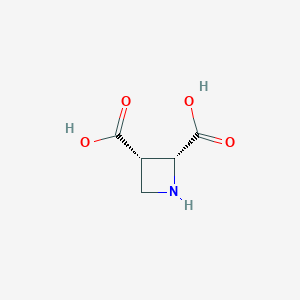
Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate
Overview
Description
“Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H26N2O2 . It is used in early discovery research as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate” is characterized by a piperidine ring attached to a tert-butyl ester and an aminopropyl group . The compound has a molecular weight of 242.36 g/mol .Physical And Chemical Properties Analysis
“Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate” has a molecular weight of 242.36 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 242.199428076 g/mol .Scientific Research Applications
Building Blocks in Organic Synthesis
“Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate” serves as a useful building block in the synthesis of several novel organic compounds .
Synthesis of Amides
This compound can be used in the synthesis of amides , which are a type of organic compound with wide applications in pharmaceuticals, polymers, and other fields.
Synthesis of Sulphonamides
Sulphonamides, which are a class of drugs primarily used as antibiotics, can also be synthesized using this compound .
Synthesis of Mannich Bases
Mannich bases, which are used in the production of various drugs, can be synthesized using this compound .
Synthesis of Schiff’s Bases
Schiff’s bases, which have applications in medicinal chemistry and coordination chemistry, can be synthesized using this compound .
Synthesis of Thiazolidinones
Thiazolidinones, which are a class of compounds with various biological activities, can be synthesized using this compound .
Synthesis of Azetidinones
Azetidinones, which are a class of compounds with various biological activities, can be synthesized using this compound .
Synthesis of Imidazolinones
Imidazolinones, which are a class of compounds with various biological activities, can be synthesized using this compound .
Safety and Hazards
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Given its structure, it’s possible that it could interact with various proteins or enzymes in the body, leading to changes in their function .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall pharmacokinetics .
Result of Action
Without specific information on the compound’s targets and mode of action, it’s difficult to describe the molecular and cellular effects of its action. Like other small molecules, it could potentially modulate the activity of its target proteins, leading to downstream effects on cellular functions .
Action Environment
The action, efficacy, and stability of “Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate” could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Specific details would require further investigation .
properties
IUPAC Name |
tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYIDMYWRACBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629390 | |
| Record name | tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate | |
CAS RN |
150349-65-8 | |
| Record name | tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


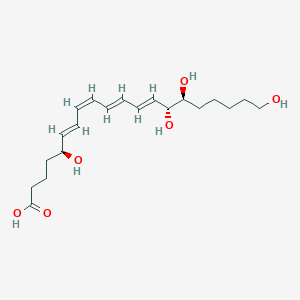

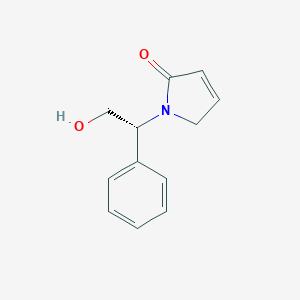


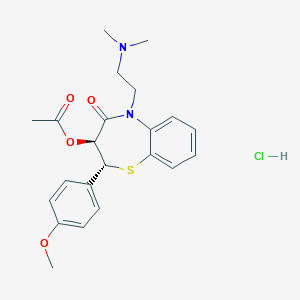

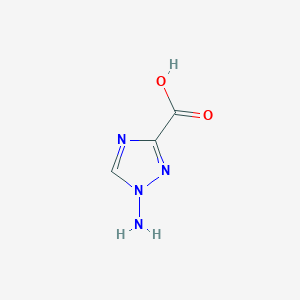

![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B119796.png)
![(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamido-5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B119798.png)
